1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a triazoloazepine ring fused with a urea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps:
Formation of the Triazoloazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloazepine ring.
Attachment of the Urea Moiety: The triazoloazepine intermediate is then reacted with isocyanates or other suitable reagents to introduce the urea functionality.
Substitution Reactions: The final compound is obtained by introducing the 2,4-dimethoxyphenyl and 4-methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazoloazepine ring or the urea moiety, potentially leading to ring opening or reduction of the urea to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, phenols.
Reduction Products: Amines, ring-opened derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring and urea moiety are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-UREA: Lacks the triazoloazepine ring, which may result in different biological activities.
1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA: Lacks the 2,4-dimethoxyphenyl group, potentially affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the triazoloazepine ring and the urea moiety in 3-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H29N5O3 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O3/c1-17-8-10-18(11-9-17)25-24(30)29(20-13-12-19(31-2)15-21(20)32-3)16-23-27-26-22-7-5-4-6-14-28(22)23/h8-13,15H,4-7,14,16H2,1-3H3,(H,25,30) |
InChI Key |
QRIZXKXCRWQFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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